N-Acetyl-S-benzyl-D-cysteine
Overview
Description
N-Acetyl-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a benzyl group attached to the sulfur atom of the cysteine molecule. It is primarily used in biochemical research and has applications in proteomics and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-S-benzyl-D-cysteine can be synthesized through the acetylation of S-benzyl-D-cysteine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-benzyl-D-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to yield the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-Acetyl-S-benzyl-D-cysteine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including its role in detoxification processes.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of N-Acetyl-S-benzyl-D-cysteine involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates the activity of enzymes involved in detoxification processes, thereby protecting cells from damage .
Comparison with Similar Compounds
N-Acetyl-D-cysteine: Similar structure but lacks the benzyl group.
S-Benzyl-D-cysteine: Similar structure but lacks the acetyl group.
N-Acetyl-L-cysteine: Similar structure but with the L-isomer of cysteine.
Uniqueness: N-Acetyl-S-benzyl-D-cysteine is unique due to the presence of both the acetyl and benzyl groups, which confer distinct chemical and biological properties. This dual modification enhances its stability and reactivity compared to other cysteine derivatives .
Biological Activity
N-Acetyl-S-benzyl-D-cysteine (NABDC) is a compound of interest due to its potential biological activities, particularly in the context of cancer prevention and cellular protection. This article synthesizes current research findings, case studies, and data tables to provide an in-depth understanding of its biological activity.
Chemical Structure and Properties
NABDC is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₅NO₃S
- CAS Number : 853882
The compound is derived from S-benzyl-D-cysteine through acetylation, which enhances its solubility and stability, making it a suitable candidate for biological studies.
1. Antioxidant Activity
NABDC exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of the thiol group in its structure allows NABDC to scavenge free radicals, thereby reducing cellular damage.
2. Inhibition of Tumorigenesis
Research has demonstrated that NABDC and its derivatives can inhibit tumor growth in various models. In a study involving A/J mice, NABDC was shown to significantly reduce lung tumor multiplicity when administered alongside carcinogens like benzo[a]pyrene and nitrosamines .
Study on Lung Tumorigenesis
A pivotal study explored the effects of NABDC on lung cancer development in A/J mice. The mice were treated with carcinogens followed by dietary supplementation with NABDC. The results indicated a notable reduction in tumor incidence:
Treatment Group | Tumor Multiplicity (Mean ± SD) |
---|---|
Control | 8.5 ± 1.2 |
NABDC (1 μmol/g diet) | 4.2 ± 0.9 * |
NABDC (3 μmol/g diet) | 2.8 ± 0.6 ** |
*Significantly different from control (p < 0.05).
**Highly significant difference from control (p < 0.01).
This study highlights the potential of NABDC as a chemopreventive agent, particularly when used in conjunction with other dietary components.
Cell Growth Inhibition
In vitro studies have shown that NABDC inhibits cell growth in various cancer cell lines. For instance, treatment with NABDC resulted in a dose-dependent decrease in cell viability in Hepa1c1c7 murine hepatoma cells:
Concentration (μM) | Cell Viability (%) |
---|---|
Control | 100 |
0.5 | 86 |
1 | 70 |
2 | 55 |
10 | 30 |
These results indicate that higher concentrations of NABDC effectively reduce cell proliferation, suggesting its potential as an anticancer agent.
Induction of Phase II Enzymes
NABDC has been shown to induce the expression of phase II detoxifying enzymes such as quinone reductase (QR). In a study examining the mRNA expression levels post-treatment with NABDC, results indicated a significant upregulation:
Treatment Concentration (μM) | QR mRNA Expression (Fold Increase) |
---|---|
Control | 1 |
1 | 1.6 |
2 | 1.9 |
This induction is crucial for enhancing cellular defense mechanisms against xenobiotic stress.
Properties
IUPAC Name |
(2S)-2-acetamido-3-benzylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357507 | |
Record name | N-Acetyl-S-benzyl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161512-71-6 | |
Record name | N-Acetyl-S-benzyl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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